molecular formula C9H9BrO3 B126845 4-Bromo-3,5-dimethoxybenzaldehyde CAS No. 31558-40-4

4-Bromo-3,5-dimethoxybenzaldehyde

Cat. No.: B126845
CAS No.: 31558-40-4
M. Wt: 245.07 g/mol
InChI Key: UGBJRYUNSXFPOX-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine and methoxy functional groups. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-3,5-dimethoxybenzaldehyde are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

This compound interacts with its targets through a series of reactions. The oxygen in these compounds acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oximes and hydrazones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of oximes and hydrazones from aldehydes and ketones . This results in changes in the chemical structure of these compounds, which can have various downstream effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-3,5-dimethoxybenzaldehyde is used in several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

4-bromo-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBJRYUNSXFPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185457
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31558-40-4
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31558-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Bromo-3,5-dimethoxybenzaldehyde in the synthesis of Brodimoprim?

A1: this compound serves as the crucial starting material in an improved synthesis of Brodimoprim []. The synthesis, as described in the research, involves a series of reactions including a Knoevenagel condensation, 1,3-prototropic isomerization, and ultimately a cyclization reaction with guanidine to yield Brodimoprim. This synthetic route, starting with this compound, resulted in a significantly improved overall yield (53.8%) compared to earlier reported methods (40.2%) [].

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